Cas no 2165460-23-9 ((3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid)

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)/t12-,13-/m0/s1
- InChIKey: BRZIDNQMHUVUAM-STQMWFEESA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C[C@H](CC)[C@@H](C(O)=O)C1
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250MG |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 250MG |
¥ 1,537.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-5g |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 5g |
¥11523.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250mg |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 250mg |
¥1538.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-5.0g |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 5.0g |
¥11523.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250.0mg |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 250.0mg |
¥1538.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-100MG |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 100MG |
¥ 963.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-10G |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 10g |
¥ 19,206.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-500mg |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 500mg |
¥2561.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-10g |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 10g |
¥19206.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-1.0g |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
2165460-23-9 | 95% | 1.0g |
¥3840.0000 | 2024-08-03 |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 関連文献
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acidに関する追加情報
Introduction to (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic Acid (CAS No. 2165460-23-9)
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid, identified by the CAS number 2165460-23-9, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The pyrrolidine core, combined with the benzyl and ethyl substituents, presents a versatile scaffold that can be modified for various pharmacological purposes. In recent years, there has been a growing interest in such chiral compounds, particularly those with specific stereochemical configurations that can enhance drug efficacy and reduce side effects.
The stereochemistry of (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid is a critical aspect of its chemical behavior. The (3R,4R) configuration indicates a specific arrangement of substituents around the pyrrolidine ring, which can influence how the molecule interacts with biological targets. This precise stereochemical control is often essential in pharmaceutical design, as it can lead to improved binding affinity and selectivity. Researchers have been exploring the synthetic pathways to achieve this configuration efficiently, leveraging advances in asymmetric synthesis techniques.
In terms of pharmacological potential, (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid has shown promise in several preliminary studies. Its structural motif is reminiscent of other bioactive molecules that have demonstrated therapeutic effects in areas such as central nervous system disorders and inflammation. The benzyl group, in particular, can serve as a linker or anchor for further functionalization, allowing chemists to design derivatives with tailored properties. Recent research has focused on modifying this compound to develop novel inhibitors or agonists targeting specific receptors or enzymes.
The synthesis of (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common strategies include catalytic hydrogenation, nucleophilic substitution reactions, and stereoselective transformations. Advances in computational chemistry have also played a role in predicting reaction outcomes and designing efficient synthetic routes. These computational tools help researchers identify optimal conditions for each step, reducing trial-and-error experimentation and accelerating the development process.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The pyrrolidine ring is a common feature in many bioactive natural products and synthetic drugs, making it a valuable scaffold for medicinal chemists. By introducing different substituents or functional groups, researchers can generate libraries of derivatives with diverse pharmacological profiles. High-throughput screening techniques combined with structure-activity relationship (SAR) studies allow for rapid evaluation of these derivatives, facilitating the discovery of lead compounds.
The role of stereochemistry in determining biological activity cannot be overstated. In many cases, enantiomers—molecules that are mirror images of each other—can exhibit vastly different biological effects despite having identical chemical formulas. The (3R,4R) configuration of (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid is therefore crucial for its potential therapeutic applications. Ensuring the correct stereochemical purity during synthesis is essential to achieve the desired pharmacological outcome. Techniques such as chiral resolution or asymmetric catalysis are often employed to isolate the desired enantiomer.
Recent studies have also explored the use of this compound in combination therapies. Polypharmacology—the use of multiple drugs or drug candidates simultaneously—has gained traction as an approach to overcome resistance and enhance treatment efficacy. By combining (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid with other molecules targeting different pathways or receptors, researchers aim to create synergistic effects that could lead to more effective treatments for complex diseases. Such combinations require careful consideration of drug interactions and potential side effects but offer promising avenues for therapeutic innovation.
The chemical properties of (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid also make it an interesting candidate for material science applications beyond pharmaceuticals. For instance, its ability to form stable complexes with metal ions could be exploited in catalysis or as a component in smart materials. Additionally, the chiral nature of the molecule could be utilized in developing chiral sensors or catalysts that selectively interact with other chiral substances.
As research continues to uncover new applications for this compound, it is likely that its significance will grow further. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches—combining organic chemistry expertise with computational modeling and biological testing—scientists can accelerate the discovery and development process.
2165460-23-9 ((3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid) 関連製品
- 1251564-30-3(7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide)
- 340177-28-8((5E)-5-{4-(diethylamino)phenylmethylidene}-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)
- 21346-65-6(5-(fluorosulfonyl)-2-methylbenzoic acid)
- 2090897-00-8(Ethyl 3-chloroisoquinoline-4-carboxylate)
- 2172505-21-2(2-N-benzyl-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 2228545-93-3(2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)
- 368860-21-3(Arimoclomol Citrate)
- 2172196-55-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid)
- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)
- 2229242-14-0(2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine)
